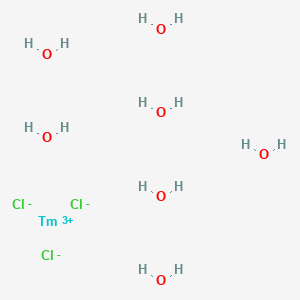
Thulium chloride heptahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thulium chloride heptahydrate is a chemical compound with the formula TmCl₃·7H₂O. It is a crystalline substance that is highly soluble in water and ethanol. This compound is a source of thulium ions, which are used in various scientific and industrial applications due to their unique properties .
准备方法
Thulium chloride heptahydrate can be synthesized through several methods:
-
Reaction with Hydrochloric Acid: : Thulium oxide (Tm₂O₃) is dissolved in concentrated hydrochloric acid (HCl), resulting in the formation of thulium chloride and water: [ \text{Tm}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{TmCl}_3 + 3\text{H}_2\text{O} ] The resulting solution is then evaporated to obtain this compound .
-
Direct Chlorination: : Thulium metal can be directly reacted with chlorine gas (Cl₂) to produce thulium chloride: [ 2\text{Tm} + 3\text{Cl}_2 \rightarrow 2\text{TmCl}_3 ] The product is then hydrated to form the heptahydrate .
化学反应分析
Thulium chloride heptahydrate undergoes various chemical reactions, including:
-
Oxidation and Reduction: : Thulium chloride can be reduced to thulium metal using strong reducing agents. Conversely, it can be oxidized to thulium oxide using oxidizing agents.
-
Substitution Reactions: : Thulium chloride can react with other halides or ligands to form different thulium compounds. For example, reacting with sodium fluoride (NaF) can produce thulium fluoride (TmF₃): [ \text{TmCl}_3 + 3\text{NaF} \rightarrow \text{TmF}_3 + 3\text{NaCl} ]
-
Hydrolysis: : Thulium chloride reacts with water to form thulium hydroxide and hydrochloric acid: [ \text{TmCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{Tm(OH)}_3 + 3\text{HCl} ]
科学研究应用
Material Science Applications
Ceramics and Glass Production
Thulium chloride heptahydrate serves as an important precursor in the synthesis of thulium oxide and other thulium-based compounds used in ceramics and glass manufacturing. Its properties enhance the optical quality and durability of these materials, making it valuable in the production of high-performance ceramics and glass products that require specific optical characteristics or thermal stability .
Doping Agent in Lasers
Thulium ions are utilized as dopants in solid-state lasers, particularly in laser materials like YAG (yttrium aluminum garnet). The incorporation of TmCl3·7H2O into laser media improves efficiency and output, particularly in the near-infrared region (around 2 µm), which is beneficial for medical and industrial laser applications .
| Application | Description |
|---|---|
| Ceramics | Enhances optical quality and durability |
| Glass | Improves thermal stability and optical properties |
| Laser Doping | Increases efficiency in solid-state lasers |
Optical Applications
Phosphors for Lighting
this compound is also employed in the production of phosphors, which are essential for various lighting applications. Its ability to emit light when excited makes it suitable for use in fluorescent lamps and LED technologies, contributing to energy-efficient lighting solutions .
Fiber Amplifiers
In telecommunications, TmCl3·7H2O is used as a dopant in fiber amplifiers. These amplifiers are crucial for signal boosting in fiber optic communications, enhancing data transmission over long distances without significant loss .
Medical Applications
Potential Therapeutic Uses
Recent studies have explored the potential of thulium compounds, including this compound, as therapeutic agents in cancer treatment. Preclinical studies indicate that thulium compounds may exhibit anti-tumor activity, particularly against prostate cancer cells. This area of research is still developing but shows promise for future medical applications .
| Medical Application | Potential Benefits |
|---|---|
| Cancer Treatment | Anti-tumor activity against specific cancer types |
Research Applications
Proteomics Research
this compound is utilized in proteomics research as a reagent for protein analysis. Its unique properties allow for effective binding and separation processes during protein purification and characterization studies .
Case Study 1: Thulium-Doped YAG Lasers
A study conducted on thulium-doped YAG lasers demonstrated significant improvements in laser output when using TmCl3·7H2O as a precursor. The results indicated enhanced efficiency and stability under operational conditions, making it a preferred choice for high-power laser applications.
Case Study 2: Phosphor Development
Research on phosphor materials using this compound revealed that its incorporation leads to improved luminescence properties compared to traditional phosphors. This advancement has implications for developing more efficient lighting technologies.
作用机制
The mechanism of action of thulium chloride heptahydrate involves the release of thulium ions (Tm³⁺) in solution. These ions can interact with various molecular targets, including proteins and nucleic acids, altering their structure and function. In optical applications, thulium ions absorb and emit light at specific wavelengths, making them useful in lasers and phosphors .
相似化合物的比较
Thulium chloride heptahydrate can be compared with other lanthanide chlorides, such as:
Erbium Chloride Heptahydrate (ErCl₃·7H₂O): Similar to thulium chloride, erbium chloride is used in optical applications, but it emits light at different wavelengths.
Ytterbium Chloride Heptahydrate (YbCl₃·7H₂O): Ytterbium chloride is used in similar applications but has different electronic properties.
Gadolinium Chloride Heptahydrate (GdCl₃·7H₂O): Gadolinium chloride is used in magnetic resonance imaging (MRI) as a contrast agent, highlighting its unique magnetic properties.
This compound is unique due to its specific optical properties and its ability to form stable complexes with various ligands, making it highly versatile in scientific research and industrial applications .
属性
CAS 编号 |
10025-92-0 |
|---|---|
分子式 |
Cl3H2OTm |
分子量 |
293.30 g/mol |
IUPAC 名称 |
thulium(3+);trichloride;hydrate |
InChI |
InChI=1S/3ClH.H2O.Tm/h3*1H;1H2;/q;;;;+3/p-3 |
InChI 键 |
SLIYDTRIAATWQR-UHFFFAOYSA-K |
SMILES |
O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Tm+3] |
规范 SMILES |
O.[Cl-].[Cl-].[Cl-].[Tm+3] |
Key on ui other cas no. |
13778-39-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















